molecular formula CH6N2O4S2 B12568305 Methanedisulfonamide CAS No. 183996-57-8

Methanedisulfonamide

Cat. No.: B12568305
CAS No.: 183996-57-8
M. Wt: 174.20 g/mol
InChI Key: GLHHEOGXHDJORJ-UHFFFAOYSA-N
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Description

Methanedisulfonamide is an organosulfur compound with the chemical formula CH4N2O4S2 It is a derivative of sulfonamide, characterized by the presence of two sulfonamide groups attached to a single methane molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanedisulfonamide can be synthesized through several methods. One common approach involves the reaction of methane with sulfur trioxide and ammonia, leading to the formation of methanesulfonamide, which can then be further reacted with sulfur trioxide to yield this compound . Another method involves the oxidation of methanesulfonamide using strong oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods: In industrial settings, this compound is typically produced through the continuous reaction of methane with sulfur trioxide in the presence of a catalyst. This process is followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methanedisulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

Methanedisulfonamide exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Methanesulfonamide: A simpler derivative with one sulfonamide group.

    Sulfanilamide: A well-known sulfonamide used in antibacterial drugs.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

Properties

CAS No.

183996-57-8

Molecular Formula

CH6N2O4S2

Molecular Weight

174.20 g/mol

IUPAC Name

methanedisulfonamide

InChI

InChI=1S/CH6N2O4S2/c2-8(4,5)1-9(3,6)7/h1H2,(H2,2,4,5)(H2,3,6,7)

InChI Key

GLHHEOGXHDJORJ-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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